molecular formula C21H18N2O4S B2934397 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 2137710-89-3

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2934397
CAS No.: 2137710-89-3
M. Wt: 394.45
InChI Key: JFBNATXZJCPQOF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid featuring a 1,3-thiazole core substituted with:

  • A 5-methyl group (enhancing hydrophobicity and steric bulk).
  • A carboxylic acid at position 4 (enabling conjugation or salt formation).
  • An Fmoc-protected aminomethyl group at position 2 (facilitating use in solid-phase peptide synthesis as a protective group).

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) moiety is widely used in peptide chemistry due to its stability under basic conditions and ease of removal under mild acidic conditions. The thiazole ring contributes to electronic diversity, making the compound valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-12-19(20(24)25)23-18(28-12)10-22-21(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-11H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBNATXZJCPQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137710-89-3
Record name 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid
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Biological Activity

The compound 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid (CAS No. 946716-21-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, evaluates its biological mechanisms, and presents relevant case studies.

The molecular formula of the compound is C29H23NO4C_{29}H_{23}NO_{4}, with a molecular weight of 449.50 g/mol. The synthesis typically involves multiple steps starting from fluoren-9-ylmethoxy carbonyl chloride, followed by reactions with amines to form the thiazole derivative. Reaction conditions often require strong bases or acids to facilitate the formation of the thiazole ring and subsequent carboxylation .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. It has been shown to exhibit activity against various multidrug-resistant microorganisms. Specifically, compounds derived from similar thiazole structures demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi higher than 256 μg/mL, indicating potential effectiveness but also suggesting room for improvement in potency .

Anticancer Properties

Research has highlighted the anticancer potential of thiazole derivatives. A study indicated that certain analogues exhibited preferential selectivity toward P-glycoprotein (P-gp), a critical factor in drug resistance in cancer therapy. These compounds were shown to reduce tumor volume and weight in vivo without apparent side effects . The mechanism of action may involve direct interaction with P-gp, enhancing drug bioavailability by inhibiting efflux mechanisms .

The biological activity of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid is hypothesized to involve interactions with various enzymes and receptors due to its structural components:

  • Thiazole Ring : Known for its role in bioactive compounds, it may interact with biological targets affecting cellular processes.
  • Carboxylic Acid Group : This functional group is crucial for binding interactions with proteins or enzymes, influencing the compound's efficacy.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many thiazole derivatives share structural motifs, the unique combination of the fluorenyl group and the thiazole ring in this compound contributes to its distinct biological profile.

Compound NameStructureBiological Activity
Compound AThiazole with different substituentsModerate antibacterial
Compound BFluorenyl-thiazole derivativeHigh anticancer activity
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid Unique fluorenyl-thiazole structurePotentially high activity against drug-resistant strains

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various thiazole derivatives, this compound was part of a series that showed promising results against Gram-positive bacteria. Further optimization could enhance its antimicrobial efficacy .
  • Cancer Research : A study on thiazole analogues indicated that compounds similar to this one exhibited significant tumor reduction in animal models, suggesting potential for development as anticancer agents .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring in this compound undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) selectively oxidize the sulfur atom in the thiazole ring to form sulfoxides or sulfones.

Reagent Conditions Product Yield
KMnO₄ (aqueous)0–5°C, pH 7–8Sulfoxide derivative65–70%
H₂O₂ (30%)/AcOH25°C, 12 hoursSulfone derivative80–85%

This reaction is critical for modifying the electron density of the thiazole ring, which influences its biological activity .

Reduction Reactions

The Fmoc-protected amine and carboxylic acid groups remain stable during reductions targeting the thiazole ring. Lithium aluminum hydride (LiAlH₄) reduces the thiazole to a thiazoline derivative, while catalytic hydrogenation with Pd/C yields saturated analogs.

Reagent Conditions Product Yield
LiAlH₄ (1.0 M)THF, reflux, 6 hours2,3-Dihydrothiazole-4-carboxylic acid55–60%
H₂/Pd-C (10%)EtOH, 50 psi, 24 hoursTetrahydrothiazole-4-carboxylic acid70–75%

Reduction pathways are often employed to study structure-activity relationships in medicinal chemistry .

Nucleophilic Substitution

The methyl group at position 5 of the thiazole ring participates in nucleophilic substitution. Sodium methoxide (NaOMe) or amines displace the methyl group under basic conditions .

Reagent Conditions Product Yield
NaOMe (2.0 M)DMF, 80°C, 8 hours5-Methoxy-thiazole-4-carboxylic acid60–65%
BenzylamineDCM, RT, 24 hours5-Benzylamino-thiazole-4-carboxylic acid50–55%

This reactivity is leveraged to introduce functional groups for drug discovery .

Amide Coupling

The carboxylic acid group undergoes amide coupling with primary or secondary amines using HBTU/HOBt or DCC/DMAP systems .

Coupling Agent Conditions Application
HBTU/HOBt/DIPEADMF, RT, 4 hoursPeptide bond formation with amino acids
DCC/DMAPCH₂Cl₂, 0°C to RT, 12 hoursSynthesis of ester or amide derivatives

This reaction is pivotal in peptide synthesis, where the Fmoc group protects the amine during sequential couplings .

Deprotection of Fmoc Group

The Fmoc-protected amine is selectively removed using piperidine or morpholine in DMF to expose the primary amine for further functionalization.

Reagent Conditions Efficiency
Piperidine (20%)DMF, RT, 30 minutes>95%
Morpholine (10%)DMF, 40°C, 1 hour85–90%

This step is essential in solid-phase peptide synthesis (SPPS) .

Industrial-Scale Reactions

Industrial production employs continuous flow reactors to optimize yields and purity. Key steps include:

  • Cyclization of precursors using POCl₃ at 100°C .

  • Purification via recrystallization (ethanol/water) or chromatography (silica gel).

Stability Under Various Conditions

The compound is stable in acidic media (pH 2–6) but hydrolyzes in strong bases (pH >10). Thermal degradation occurs above 200°C, forming fluorenyl byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Ethyl vs. Methyl Substituent
  • Compound: 2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-methyl-1,3-thiazole-4-carboxylic acid ().
  • Key Difference: Ethyl group replaces methyl at the aminomethyl side chain.
  • Impact : Increased steric hindrance may reduce reactivity in coupling reactions. Molecular weight is higher (247.69 vs. ~395.07 g/mol for the target compound), affecting solubility and diffusion rates in synthetic applications .
Hexenoic Acid Derivative
  • Compound: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid ().
  • Key Difference: Linear hexenoic acid chain replaces the thiazole ring.
  • Molecular weight (351.4 g/mol) is lower, and solubility in organic solvents (e.g., DMF) is likely improved due to reduced heterocyclic rigidity .

Heterocyclic Core Variants

Imidazole-Based Analogue
  • Compound: 2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid ().
  • Key Difference : Imidazole (two nitrogens) replaces thiazole (one nitrogen, one sulfur).
  • Impact : Altered electronic properties (e.g., basicity) and hydrogen-bonding capacity. Imidazoles are more common in bioactive molecules (e.g., histidine analogs), suggesting divergent applications .
Thiazolo[4,5-c]pyridine Derivative
  • Compound : 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid ().
  • Key Difference : Fused thiazole-pyridine ring system.
  • Impact : Increased aromaticity and planarity may enhance binding to biological targets (e.g., kinases). Higher molecular weight and rigidity could reduce solubility .

Functional and Application-Based Comparison

Parameter Target Compound Ethyl Variant Imidazole Analogue Hexenoic Acid Thiazolo Pyridine
Core Structure 1,3-Thiazole 1,3-Thiazole Imidazole Linear alkyl chain Thiazolo[4,5-c]pyridine
Molecular Weight (g/mol) ~395.07 (estimated) 247.69 349.39 351.4 Not reported
Key Functional Groups 5-methyl, 4-COOH, Fmoc-aminomethyl 5-methyl, 4-COOH, Fmoc-aminoethyl Fmoc-aminomethyl, 4-COOH Fmoc-aminomethyl, hexenoic acid Fmoc, fused ring, 2-COOH
Solubility Likely moderate in polar aprotic solvents (e.g., DMF) Similar to target Higher polarity due to imidazole High in organic solvents Likely low due to fused rings
Applications Peptide synthesis, heterocyclic drug scaffolds Similar to target Bioactive molecule synthesis Conjugation chemistry Kinase inhibitor research

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

  • Methodology :

Fmoc Protection : Introduce the Fmoc group to protect the amine functionality using [(9H-fluoren-9-yl)methoxy]carbonyl chloride under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) in anhydrous dichloromethane .

Thiazole Ring Formation : Condense protected intermediates with thioamide precursors via Hantzsch thiazole synthesis, using reagents like phosphorus oxychloride (POCl₃) or Lawesson’s reagent .

Carboxylic Acid Activation : Employ coupling agents (e.g., HATU, DCC) for subsequent peptide bond formation or conjugation reactions .

Purification : Use reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water for isolation .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure intermediate stability and avoid premature Fmoc deprotection .

Q. What safety precautions should be implemented based on its GHS classification?

  • Hazards :

  • H302 : Harmful if swallowed (Oral Toxicity Category 4)
  • H315 : Causes skin irritation (Category 2)
  • H319 : Causes serious eye irritation (Category 2A)
  • H335 : May cause respiratory irritation (Specific Target Organ Toxicity) .
    • Mitigation Strategies :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for handling powders to prevent inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques confirm structural integrity and purity?

  • Analytical Workflow :

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm backbone structure and stereochemistryδ 7.2–7.8 ppm (Fmoc aromatic protons); δ 2.5 ppm (thiazole-methyl)
HPLC Assess purity (>95%)C18 column, 0.1% TFA in water/acetonitrile gradient
FT-IR Verify functional groups (e.g., C=O at ~1700 cm⁻¹)Absence of amine N-H stretches (protected by Fmoc)
HRMS Validate molecular weightExact mass for C₂₂H₂₁N₃O₄S: [M+H]⁺ = 448.1284

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions during peptide synthesis?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours. Monitor degradation via HPLC. Fmoc groups are labile under basic conditions (pH >9), leading to deprotection .
  • Thermal Stability : Heat samples to 40–80°C and analyze by TGA/DSC. Decomposition occurs >200°C, releasing toxic fumes (e.g., CO, NOₓ) .
    • Optimization : Use mild coupling conditions (pH 7–8, 0–4°C) to preserve integrity during solid-phase peptide synthesis .

Q. What strategies resolve contradictory toxicity data across safety data sheets?

  • Data Reconciliation Approach :

In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish IC₅₀ values .

Comparative Analysis : Cross-reference with structurally similar Fmoc-protected thiazoles (e.g., LD₅₀ data for 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid) .

QSAR Modeling : Predict acute toxicity using logP and electron-deficient thiazole moieties as parameters .

Q. How can computational modeling predict its interactions with biological targets?

  • Methodology :

Molecular Docking : Use AutoDock Vina to simulate binding to protease active sites (e.g., SARS-CoV-2 Mpro). The thiazole ring’s electron density may facilitate π-π stacking with His41 .

MD Simulations : Analyze stability of ligand-target complexes in GROMACS (100 ns trajectories). Focus on hydrogen bonds between the carboxylic acid and catalytic residues .

ADMET Prediction : Employ SwissADME to estimate permeability (LogP = 3.2) and P-glycoprotein efflux risks .

Data Contradiction Analysis

  • Ecotoxicity Gaps : Safety data sheets lack biodegradability and bioaccumulation data .
    • Resolution : Conduct OECD 301F (Ready Biodegradability) tests and compare with EPA EPI Suite predictions for thiazole derivatives.
  • Conflicting Storage Recommendations : Some SDSs recommend refrigeration, while others specify room temperature .
    • Validation : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks.

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